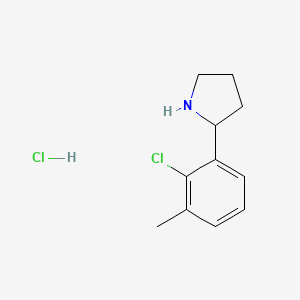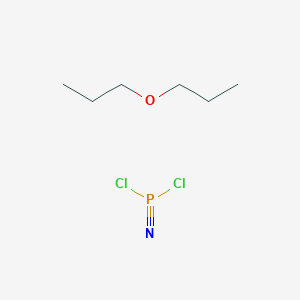
Hexapropoxycyclotriphoazotriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexapropoxycyclotriphoazotriene, also known as phosphonitrilic chloride-n-propyl ester, is a chemical compound with the molecular formula C18H42N3O6P3. It is characterized by its unique structure, which includes a cyclotriphosphazene ring substituted with six propoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexapropoxycyclotriphoazotriene can be synthesized through the reaction of hexachlorocyclotriphosphazene with n-propyl alcohol in the presence of a base. The reaction typically involves the following steps:
- Dissolution of hexachlorocyclotriphosphazene in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of n-propyl alcohol and a base such as sodium hydroxide or potassium hydroxide.
- Stirring the reaction mixture at a controlled temperature, usually around 60-80°C, for several hours.
- Purification of the product through techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexapropoxycyclotriphoazotriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphazene derivatives.
Substitution: The propoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild heating and stirring.
Reduction: Lithium aluminum hydride; reactions are usually conducted under an inert atmosphere at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in solvents like THF or dichloromethane.
Major Products Formed:
Scientific Research Applications
Hexapropoxycyclotriphoazotriene has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anti-cancer agent, leveraging its unique chemical properties to target specific cellular pathways.
Industry: Utilized in the production of flame retardants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of hexapropoxycyclotriphoazotriene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Hexamethoxycyclotriphoazotriene: Similar structure but with methoxy groups instead of propoxy groups.
Hexaethoxycyclotriphoazotriene: Contains ethoxy groups, leading to different chemical properties.
Hexabutoxycyclotriphoazotriene: Substituted with butoxy groups, resulting in altered reactivity and applications.
Uniqueness: Hexapropoxycyclotriphoazotriene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy groups provide a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in both research and industry .
Properties
Molecular Formula |
C6H14Cl2NOP |
|---|---|
Molecular Weight |
218.06 g/mol |
IUPAC Name |
azanylidyne(dichloro)-λ5-phosphane;1-propoxypropane |
InChI |
InChI=1S/C6H14O.Cl2NP/c1-3-5-7-6-4-2;1-4(2)3/h3-6H2,1-2H3; |
InChI Key |
RVTFYQFCEGYUQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC.N#P(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


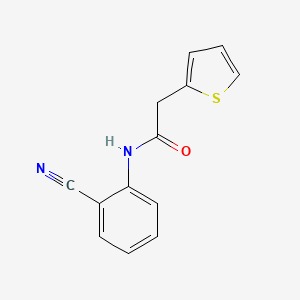
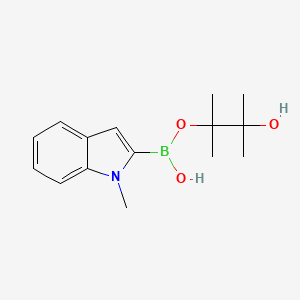
![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
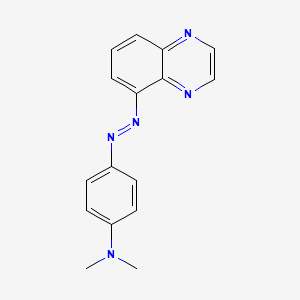
methanone](/img/structure/B13823684.png)

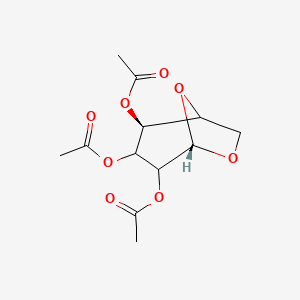
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
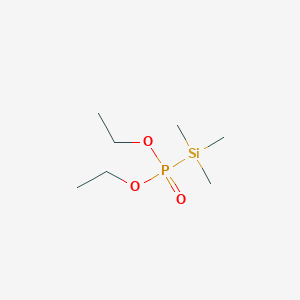

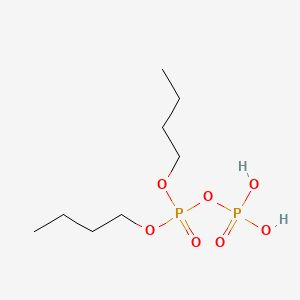
![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)
